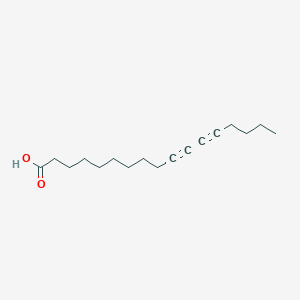
10,12-十七碳二炔酸
描述
10,12-Heptadecadiynoic Acid is a fatty acid with two alkyne functional groups located at the 10th and 12th positions of the hydrocarbon chain . It is commonly referred to as HDA and has a molecular formula of C17H26O2 .
Molecular Structure Analysis
The molecular structure of 10,12-Heptadecadiynoic Acid is characterized by a molecular formula of C17H26O2 and a molecular weight of 262.4 g/mol . The IUPAC name for this compound is heptadeca-10,12-diynoic acid . The InChI code and Canonical SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis
10,12-Heptadecadiynoic Acid has a molecular weight of 262.4 g/mol . It has a computed XLogP3 value of 5.8, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The topological polar surface area is 37.3 Ų . The compound is also characterized by a complexity value of 356 .科学研究应用
Application in Obesity and Diabetes Treatment
- Summary of the Application : 10,12-Heptadecadiynoic Acid, also known as 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), is present in fresh tomato fruit and serves as a PPARa agonist . It has been found to enhance fatty acid oxidation via PPARa activation and consequently inhibit triglyceride accumulation .
- Methods of Application or Experimental Procedures : The study was conducted in vitro using luciferase assay experiments . The treatment with 13-oxo-ODA decreased the levels of plasma and hepatic triglycerides in obese KK-Ay mice fed a high-fat diet .
- Results or Outcomes : The study concluded that 13-oxo-ODA acts as a potent PPARa agonist, suggesting a possibility to improve obesity-induced dyslipidemia and hepatic steatosis .
Application in Neurobehavioral Development
- Summary of the Application : 10,12-Heptadecadiynoic Acid has been found to have a significantly positive correlation with infant adaptive behavioral development . This is a crucial aspect of neurodevelopment that helps manage risk from environmental stress .
- Methods of Application or Experimental Procedures : The study combined lipidomics and psychological Bayley-III scales evaluation to identify the relationship between human breast milk lipids and infant neurodevelopment .
- Results or Outcomes : The study concluded that 10,12-Heptadecadiynoic Acid modulates neurodevelopment .
Application in Cancer Treatment
- Summary of the Application : 10,12-Heptadecadiynoic Acid is a chiral compound that can be used in the treatment of cancer . It is an amphiphilic molecule that has been shown to interact with hydrophobic surfaces such as metal and polymer surfaces .
Application in Material Science
- Summary of the Application : 10,12-Heptadecadiynoic Acid has been shown to interact with hydrophobic surfaces such as metal and polymer surfaces . This suggests potential applications in the development of new materials or coatings.
Application in Cancer Treatment
- Summary of the Application : 10,12-Heptadecadiynoic Acid is a chiral compound that can be used in the treatment of cancer . It is an amphiphilic molecule that has been shown to interact with hydrophobic surfaces such as metal and polymer surfaces .
Application in Material Science
安全和危害
属性
IUPAC Name |
heptadeca-10,12-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-4,9-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTRJQSBWDSZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659921 | |
| Record name | Heptadeca-10,12-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Heptadecadiynoic Acid | |
CAS RN |
28393-06-8 | |
| Record name | Heptadeca-10,12-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Heptadecadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



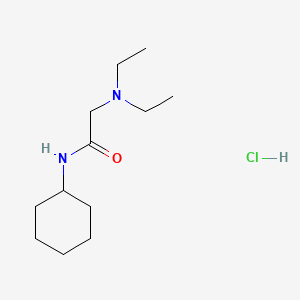
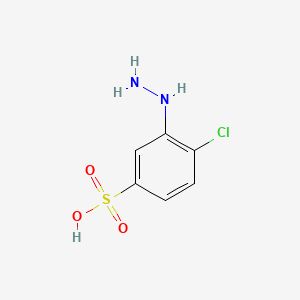
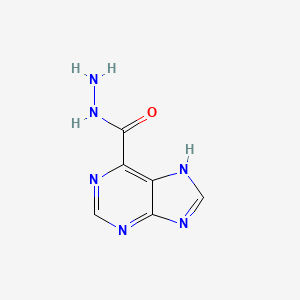
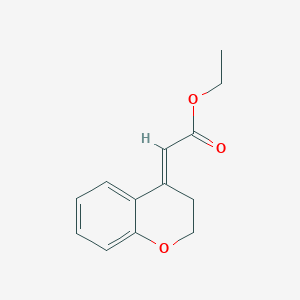
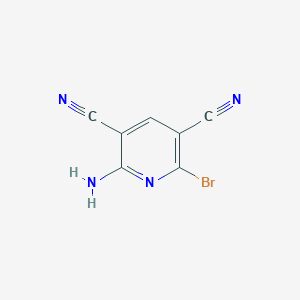
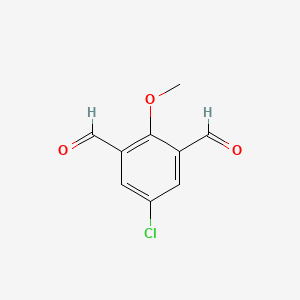
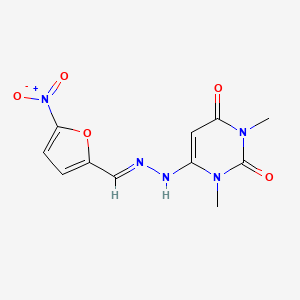
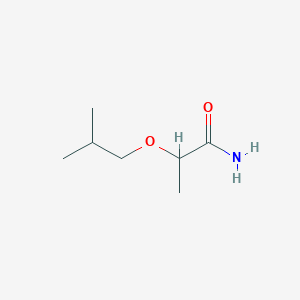
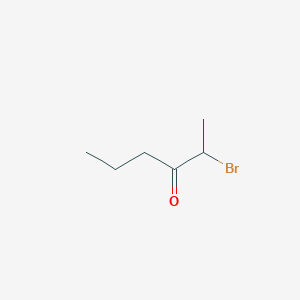
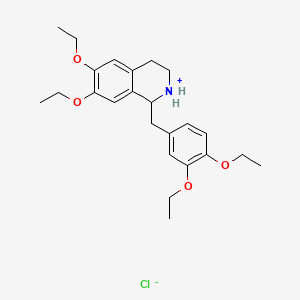
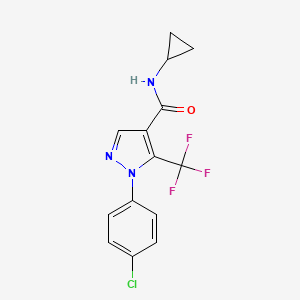
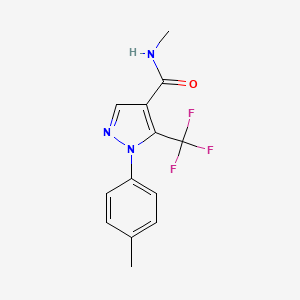
![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)
